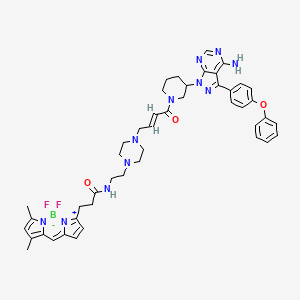

PCI-33380

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H52BF2N11O3 |

|---|---|

Molecular Weight |

855.8 g/mol |

IUPAC Name |

N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide |

InChI |

InChI=1S/C46H52BF2N11O3/c1-32-28-33(2)58-40(32)29-36-15-14-35(59(36)47(58,48)49)16-19-41(61)51-20-23-56-26-24-55(25-27-56)21-7-11-42(62)57-22-6-8-37(30-57)60-46-43(45(50)52-31-53-46)44(54-60)34-12-17-39(18-13-34)63-38-9-4-3-5-10-38/h3-5,7,9-15,17-18,28-29,31,37H,6,8,16,19-27,30H2,1-2H3,(H,51,61)(H2,50,52,53)/b11-7+ |

InChI Key |

YUGFMNZIROEBNV-YRNVUSSQSA-N |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4CCN(CC4)C/C=C/C(=O)N5CCCC(C5)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N)C)C)(F)F |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4CCN(CC4)CC=CC(=O)N5CCCC(C5)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N)C)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Irreversible Btk Inhibitor PCI-33380: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCI-33380 is a fluorescently-labeled, irreversible inhibitor of Bruton's tyrosine kinase (Btk). It is a derivative of the potent and selective Btk inhibitor, PCI-32765 (Ibrutinib), and serves as an invaluable tool for studying the pharmacodynamics and mechanism of action of this important class of drugs. By covalently binding to Btk, this compound and its parent compound effectively block B-cell antigen receptor (BCR) signaling, a pathway crucial for the survival and proliferation of various B-cell malignancies. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in research.

Core Mechanism: Irreversible Inhibition of Bruton's Tyrosine Kinase

The primary mechanism of action of this compound is the irreversible inhibition of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase essential for B-cell development and signaling. PCI-32765, the parent compound of this compound, forms a covalent bond with a cysteine residue (Cys-481) within the active site of Btk.[1] This irreversible binding leads to the sustained inactivation of the kinase. This compound, being a fluorescently tagged version of PCI-32765, acts through the same mechanism and is primarily utilized as a probe to measure the occupancy of Btk by unlabeled inhibitors like PCI-32765.[1]

The selectivity of this interaction is a key feature. While PCI-32765 is highly potent against Btk, it shows significantly less activity against other kinases, with the exception of a few others that also possess a cysteine at the analogous position.[1]

Impact on Cellular Signaling Pathways

The inhibition of Btk by PCI-32765 has profound effects on multiple signaling pathways, primarily in B-cells but also in other immune cells such as monocytes, macrophages, and mast cells.

B-Cell Receptor (BCR) Signaling

BCR signaling is critically dependent on Btk. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. Btk is a central component of this pathway, and its inhibition by PCI-32765 effectively abrogates these downstream effects. This includes the inhibition of:

-

Btk autophosphorylation: PCI-32765 inhibits the autophosphorylation of Btk at tyrosine 551 (Y551).[2]

-

Downstream effector phosphorylation: The phosphorylation of downstream signaling molecules such as Phospholipase C gamma (PLCγ) and Extracellular signal-regulated kinase (ERK) is significantly reduced.[1][3]

-

Calcium mobilization: A crucial step in B-cell activation, the release of intracellular calcium stores, is dose-dependently inhibited.[2]

-

Cell activation markers: The upregulation of activation markers like CD69 on the B-cell surface is prevented.[1]

-

Cell proliferation: The proliferation of B-cells stimulated through the BCR is potently inhibited.[2]

Fc Receptor (FcR) Signaling in Myeloid Cells

Btk is also expressed in myeloid cells, including monocytes, macrophages, and mast cells, where it plays a role in signaling downstream of Fc receptors (FcγR and FcεR).[2][4] PCI-32765 has been shown to inhibit these pathways, leading to a reduction in inflammatory responses. Specifically, it inhibits:

-

Cytokine and chemokine production: The release of pro-inflammatory mediators such as TNFα, IL-1β, IL-6, and MCP-1 from monocytes and macrophages upon FcγR stimulation is significantly decreased.[4]

-

Mast cell degranulation: Following FcεRI stimulation, the release of histamine and other inflammatory mediators from mast cells is inhibited.[4]

Quantitative Data

The inhibitory activity of PCI-32765 has been quantified in various assays, demonstrating its high potency and selectivity for Btk.

| Target/Process | Assay Type | Cell Line/System | IC50 (nM) | Reference |

| Btk | Cell-free kinase assay | - | 0.5 | [3][5] |

| Btk Autophosphorylation | Cellular Assay | DOHH2 cells | 11 | [1][3] |

| PLCγ Phosphorylation | Cellular Assay | DOHH2 cells | 29 | [1][3] |

| ERK Phosphorylation | Cellular Assay | DOHH2 cells | 13 | [1][3] |

| B-cell Proliferation | Cellular Assay | Primary B-cells | 8 | [4] |

| TNFα Production | Cellular Assay | Primary Monocytes | 2.6 | [4] |

| IL-1β Production | Cellular Assay | Primary Monocytes | 0.5 | [4] |

| IL-6 Production | Cellular Assay | Primary Monocytes | 3.9 | [4] |

| Histamine Release | Cellular Assay | Cultured Mast Cells | 25 | [4] |

| PGD₂ Release | Cellular Assay | Cultured Mast Cells | 21 | [4] |

Experimental Protocols

Btk Occupancy Assay Using this compound

This assay is designed to measure the percentage of Btk that is bound by an unlabeled inhibitor in a cell or tissue sample.

References

- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Understanding the Irreversible Binding of PCI-33380 to BTK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, kinetics, and experimental application of PCI-33380, a fluorescently-labeled, irreversible inhibitor of Bruton's tyrosine kinase (BTK). By forming a specific covalent bond, this compound serves as a powerful tool for quantifying the engagement of irreversible BTK inhibitors in both biochemical and cellular contexts.

Introduction: Bruton's Tyrosine Kinase as a Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, playing a crucial role in B-cell antigen receptor (BCR) signaling.[1][2] Upon BCR activation, BTK is activated by upstream Src-family kinases, leading to the phosphorylation and activation of phospholipase-Cγ (PLCγ).[1] This initiates a cascade of downstream events, including calcium mobilization and the activation of NF-κB and MAP kinase pathways, which are essential for B-cell proliferation, differentiation, and survival.[1][3] Given its central role, BTK has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][4]

The Mechanism of Irreversible Inhibition

This compound is a derivative of the potent BTK inhibitor ibrutinib (PCI-32765) and is designed as a fluorescent affinity probe.[1][5] Like its parent compound, this compound functions as a selective and irreversible inhibitor of BTK.[1] The mechanism of action involves the formation of a stable, covalent bond with a specific, non-catalytic cysteine residue—Cysteine-481 (Cys-481)—located within the ATP-binding site of the BTK enzyme.[1][2][6][7] This irreversible binding permanently inactivates the kinase, blocking its downstream signaling functions.[8][9] The high selectivity of this interaction is partly due to the fact that only a small number of other kinases possess a cysteine residue at this specific position.[1]

Quantitative Analysis of BTK Inhibition

This compound and its parent compound, PCI-32765, have been characterized across various biochemical and cellular assays to determine their potency and efficacy. The data below summarizes key quantitative metrics for these compounds.

| Compound | Assay Type | Metric | Value (nM) | Target | Reference |

| This compound | FRET-based Biochemical | IC50 | 8.2 | BTK | [10] |

| PCI-32765 | Biochemical (unspecified) | IC50 | 0.5 | BTK | [10] |

| PCI-32765 | B-cell Proliferation | IC50 | 8 | - | [11] |

| PCI-32765 | BTK Occupancy (in cells) | IC50 | 10 | BTK | [12] |

| PCI-32765 | BTK Y551 Phosphorylation | IC50 | 96.4 | Human Primary B-cells | [11] |

| PCI-32765 | ERK1/2 Phosphorylation | IC50 | 9.5 | Human Primary B-cells | [11] |

| PCI-32765 | TNFα Production | IC50 | 2.6 | Primary Monocytes (FcγR stimulated) | [11] |

| PCI-32765 | IL-1β Production | IC50 | 0.5 | Primary Monocytes (FcγR stimulated) | [11] |

| PCI-32765 | IL-6 Production | IC50 | 3.9 | Primary Monocytes (FcγR stimulated) | [11] |

Visualizing the BTK Signaling Pathway and Inhibition

The following diagrams illustrate the key signaling events downstream of the B-cell receptor and the experimental workflow for assessing BTK occupancy.

Caption: BTK signaling pathway and irreversible inhibition by this compound.

Caption: Experimental workflow for BTK occupancy assay using this compound.

Experimental Protocols

The primary application of this compound is to determine the occupancy of BTK by an unlabeled irreversible inhibitor in a competitive binding assay.[1] The binding of the test inhibitor to BTK's Cys-481 prevents the subsequent binding of the fluorescent probe, and the reduction in fluorescence signal is proportional to the occupancy of the test compound.[1][13][14]

Cellular BTK Occupancy Assay

This protocol outlines the steps to measure BTK occupancy in a cellular context.

1. Cell Preparation:

-

Culture B-cell lymphoma lines (e.g., DOHH2) or use purified human B-cells.[1]

-

Prepare cell suspensions at a density of approximately 1 x 10^6 cells per condition.[1]

2. Inhibitor Incubation:

-

Pre-incubate the cells with the unlabeled test inhibitor (e.g., PCI-32765) at various concentrations for 1 hour at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.[1]

3. Fluorescent Probe Labeling:

-

Add the fluorescent affinity probe, this compound, to each cell suspension to a final concentration of 2 µM.[1]

-

Incubate for an additional 1 hour at 37°C.[1]

4. Cell Lysis:

-

Wash the cells to remove unbound probe and inhibitor.[1]

-

Lyse the cell pellets directly in LDS sample buffer containing a reducing agent (e.g., Invitrogen).[1]

5. Gel Electrophoresis and Imaging:

-

Separate the protein lysates by SDS-PAGE.

-

Scan the gel using a fluorescent gel scanner (e.g., Typhoon scanner) with an excitation wavelength of 532 nm and an emission filter of 555 nm.[1] The fluorescent band corresponding to the molecular weight of BTK (~76 kDa) represents BTK that was not occupied by the test inhibitor.[13]

6. Total BTK Analysis (Normalization):

-

After fluorescence scanning, transfer the proteins from the gel to a membrane (e.g., PVDF).

-

Perform a standard Western blot using a primary antibody against total BTK to determine the total amount of BTK protein in each lane.[1][14] This serves as a loading control.

7. Data Analysis:

-

Quantify the intensity of the fluorescent BTK band and the total BTK band from the Western blot for each condition using densitometry.

-

Calculate the percent occupancy for each concentration of the test inhibitor relative to the vehicle-treated control.

In Vivo BTK Occupancy Assay

This protocol can be adapted for tissues from in vivo studies.

1. Sample Collection and Processing:

-

Collect tissue samples (e.g., splenocytes, peripheral blood mononuclear cells, or lymph node biopsies) from animals or patients dosed with an irreversible BTK inhibitor.[1][14]

-

Process the tissues to obtain single-cell suspensions. For example, spleens can be processed into splenocytes, followed by red blood cell lysis.[1]

2. Probe Labeling and Analysis:

-

Incubate the processed cells with this compound (2 µM) to label any BTK that is not already occupied by the orally-dosed inhibitor.[1][14]

-

Proceed with cell lysis, SDS-PAGE, fluorescent scanning, and Western blotting as described in the cellular assay protocol (Sections 5.1.4 - 5.1.7). The reduction in the fluorescent signal in samples from treated subjects compared to pre-dose samples indicates the in vivo BTK occupancy.[1][14]

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of irreversible BTK inhibitors. Its ability to covalently bind to Cys-481 of BTK in a highly selective manner allows for direct and quantitative measurement of target engagement. The detailed protocols and understanding of its mechanism provided in this guide enable researchers to accurately assess the pharmacodynamics of novel BTK-targeting therapeutics, ultimately facilitating the development of more effective treatments for B-cell driven diseases.

References

- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

PCI-33380: A Technical Guide to Studying Bruton's Tyrosine Kinase Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] PCI-33380 is a fluorescently tagged, irreversible inhibitor of BTK.[1][4] Derived from the potent BTK inhibitor PCI-32765 (Ibrutinib), this compound serves as an invaluable research tool for elucidating BTK function and for quantifying the engagement of therapeutic inhibitors with their target. This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data in the study of BTK.

Introduction to this compound

This compound is a specialized chemical probe designed for the study of Bruton's tyrosine kinase. It is structurally based on the irreversible BTK inhibitor PCI-32765 and features a fluorescent tag.[1] This unique design allows for the direct visualization and quantification of BTK in various experimental settings.

The primary application of this compound is in determining the occupancy of the BTK active site by other inhibitors.[1][2] By covalently binding to the same cysteine residue (Cys-481) in the BTK active site as PCI-32765, it effectively labels any BTK molecules that have not been bound by a test inhibitor.[1] This makes it an essential tool for pharmacokinetic and pharmacodynamic studies in drug development.

Mechanism of Action

This compound, like its parent compound PCI-32765, is a selective and irreversible inhibitor of BTK.[1][4] The molecule is designed to target a non-catalytic cysteine residue (Cys-481) within the active site of BTK.[1] The irreversible binding occurs through a Michael addition reaction between an acrylamide group on the inhibitor and the sulfhydryl group of the cysteine residue.

This covalent interaction is highly specific, as only a small number of other kinases possess a cysteine residue at the analogous position.[1] In B-cell lysates, this compound has been shown to predominantly label a single protein, which has been confirmed to be BTK.[1]

The following diagram illustrates the mechanism of irreversible inhibition of BTK by this compound.

Caption: Covalent modification of BTK by this compound.

Role in BTK Signaling Pathway Studies

BTK is a central component of the B-cell receptor (BCR) signaling pathway.[1] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in calcium mobilization, activation of transcription factors, and changes in gene expression that drive B-cell proliferation, survival, and differentiation.

PCI-32765, and by extension its probe derivative this compound, blocks these downstream signaling events by inhibiting BTK activity.[1] The use of this compound in conjunction with PCI-32765 allows researchers to correlate the degree of BTK occupancy with the inhibition of specific downstream signaling events.

The diagram below outlines the canonical BTK signaling pathway and the point of inhibition by PCI-32765/PCI-33380.

Caption: Inhibition of the BCR signaling pathway by PCI-32765/PCI-33380.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of PCI-32765, for which this compound is a probe. This data is crucial for designing and interpreting experiments aimed at studying BTK function.

Table 1: In Vitro Inhibition of BTK-Mediated Cellular Functions by PCI-32765

| Assay | Cell Type | Stimulus | IC50 (nM) | Reference |

| B-cell Proliferation | Human Primary B-cells | anti-IgM | 8 | |

| BTK Phosphorylation (Y551) | Human Primary B-cells | anti-IgM | 96.4 | |

| ERK1/2 Phosphorylation | Human Primary B-cells | anti-IgM | 9.5 | |

| TNFα Production | Human Primary Monocytes | FcγR Stimulation | 2.6 | |

| IL-1β Production | Human Primary Monocytes | FcγR Stimulation | 0.5 | |

| IL-6 Production | Human Primary Monocytes | FcγR Stimulation | 3.9 | |

| TNFα Production | Macrophages | cFb-IC | 113 |

Table 2: In Vivo Efficacy and BTK Occupancy of PCI-32765

| Animal Model | Disease | Dose (mg/kg/day) | Effect | BTK Occupancy | Reference |

| Mouse | Collagen-Induced Arthritis | 12.5 | Complete reversal of symptoms | 85-90% at 3 hours | |

| Mouse | Collagen-Induced Arthritis | 2.6 | ED50 | Not specified | |

| Dog | Spontaneous B-cell Lymphoma | 2.5 - 20 | Objective clinical responses | Full occupancy at 24 hours | [1] |

Experimental Protocols

BTK Occupancy Assay in Cells

This protocol describes how to measure the occupancy of BTK by an inhibitor (e.g., PCI-32765) in a cellular context using this compound.

Materials:

-

B-cell lymphoma cell line (e.g., DOHH2) or purified human B-cells

-

Test inhibitor (e.g., PCI-32765)

-

This compound probe

-

Cell culture medium

-

PBS

-

LDS sample buffer with reducing agent

-

SDS-PAGE equipment

-

Fluorescent gel scanner (e.g., Typhoon scanner with Ex: 532 nm, Em: 555 nm)

-

Western blot equipment and reagents

-

Anti-BTK antibody

Procedure:

-

Cell Treatment: Pre-incubate cells with the test inhibitor at various concentrations for 1 hour in cell culture medium. Include a vehicle control.

-

Probe Labeling: Add this compound to a final concentration of 2 µM and incubate for 1 hour.[2]

-

Cell Lysis: Wash the cells three times with 10 volumes of PBS. Lyse the cells in LDS sample buffer containing a reducing agent.[2]

-

Gel Electrophoresis: Resolve the protein lysates by SDS-PAGE.

-

Fluorescent Scanning: Scan the gel using a fluorescent gel scanner to visualize the this compound-labeled BTK.[2] The intensity of the fluorescent band is inversely proportional to the occupancy of BTK by the test inhibitor.

-

Western Blotting: Transfer the proteins to a membrane and perform a standard Western blot using an anti-BTK antibody to determine the total BTK protein levels in each lane.[1][2]

-

Quantification: Quantify the fluorescent signal and the total BTK signal for each lane. Calculate the percentage of BTK occupancy by the test inhibitor relative to the vehicle control.

Ex Vivo BTK Occupancy Assay from Tissue Samples

This protocol is adapted for measuring BTK occupancy in tissues from animals treated with a BTK inhibitor.

Materials:

-

Tissue samples (e.g., spleen, lymph nodes) from treated and control animals

-

Red blood cell lysing buffer

-

This compound probe

-

Lysis buffer

-

SDS-PAGE and Western blot equipment and reagents as described above

Procedure:

-

Cell Isolation: Process the tissue (e.g., spleen) to obtain a single-cell suspension (splenocytes). If necessary, treat with red blood cell lysing buffer for 5 minutes.[2]

-

Probe Labeling: Incubate the isolated cells with 2 µM this compound for 1 hour to label the unoccupied BTK.[2]

-

Lysis and Analysis: Lyse the cells and analyze by fluorescent gel scanning and Western blotting as described in the cellular assay protocol.

The following diagram illustrates a typical experimental workflow for a BTK occupancy study.

Caption: Workflow for determining BTK occupancy using this compound.

Conclusion

This compound is a powerful and specific tool for the investigation of Bruton's tyrosine kinase. Its ability to fluorescently label unoccupied BTK provides a direct and quantitative method for assessing the target engagement of BTK inhibitors in both in vitro and in vivo settings. This technical guide provides the fundamental knowledge and protocols necessary for researchers to effectively utilize this compound in their studies of BTK function and in the development of novel BTK-targeting therapeutics. The tight correlation between BTK occupancy, as measured by this compound, and the blockade of BCR signaling underscores the utility of this probe in advancing our understanding of B-cell biology and pathology.[1]

References

- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Immunomart [immunomart.com]

- 4. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of PCI-33380's Covalent Interaction with BTK Cys-481: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and molecular underpinnings of the interaction between the fluorescent probe PCI-33380 and the Cys-481 residue of Bruton's tyrosine kinase (BTK). Understanding this interaction is critical for the development and assessment of covalent BTK inhibitors, a cornerstone in the treatment of various B-cell malignancies and autoimmune disorders.

Executive Summary

This compound is a fluorescently labeled analog of the irreversible BTK inhibitor ibrutinib (PCI-32765). Its primary utility lies in its role as a probe to quantify the occupancy of the BTK active site by covalent inhibitors. The core of this interaction is the formation of a stable, covalent bond between the electrophilic acrylamide warhead of this compound and the nucleophilic thiol group of the Cys-481 residue within the ATP-binding pocket of BTK. This targeted covalent modification is highly selective and serves as a direct measure of inhibitor engagement with its intended target. The mutation of Cys-481 to a non-nucleophilic residue, such as serine (C481S), abrogates this covalent binding, representing a key mechanism of acquired resistance to ibrutinib and related covalent inhibitors. This guide will detail the quantitative aspects of this interaction, the experimental protocols used to characterize it, and the signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of covalent inhibitors with BTK. While specific kinetic data for this compound is not extensively published, the data for its parent compound, ibrutinib (PCI-32765), provides a strong surrogate for understanding the fundamentals of the covalent interaction with Cys-481.

Table 1: Inhibitory Potency of Ibrutinib (PCI-32765) against BTK

| Parameter | Value | Description |

| IC₅₀ (Kinase Assay) | 0.5 nM | The half-maximal inhibitory concentration of ibrutinib against purified BTK enzyme.[1] |

| IC₅₀ (Cell-based) | 9.5 nM (p-ERK1/2) | The half-maximal inhibitory concentration of ibrutinib on the phosphorylation of the downstream effector ERK1/2 in human primary B-cells.[2] |

| IC₅₀ (Cell-based) | 96.4 nM (p-BTK Y551) | The half-maximal inhibitory concentration of ibrutinib on the autophosphorylation of BTK at Tyr551 in human primary B-cells.[2] |

Table 2: Impact of Cys-481 Mutation on Inhibitor Interaction

| BTK Variant | Inhibitor Interaction | Consequence |

| Wild-type (Cys-481) | Forms covalent bond with this compound/Ibrutinib | Irreversible inhibition of BTK activity. |

| C481A Mutant | Does not bind this compound | Complete resistance to covalent inhibition.[3] |

| C481S Mutant | Disrupts covalent binding of ibrutinib | Reduces binding affinity and diminishes inhibitory activity, leading to drug resistance.[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the this compound-BTK interaction. The following sections provide protocols for key experiments.

BTK Occupancy Assay using this compound Labeling

This assay is designed to measure the percentage of BTK enzyme that is bound by a covalent inhibitor in a cellular or tissue sample.

Protocol:

-

Sample Preparation:

-

For cellular assays, treat 1 x 10⁶ cells with the covalent inhibitor (e.g., ibrutinib) at various concentrations for 1 hour.

-

For in vivo studies, process tissues (e.g., spleens) into single-cell suspensions and lyse red blood cells.[3]

-

-

Probe Labeling:

-

Incubate the inhibitor-treated cells or cell lysates with 2 µM this compound for 1 hour.[3]

-

-

Lysis and Electrophoresis:

-

Wash the cells to remove unbound probe and lyse them in LDS sample buffer containing a reducing agent.

-

Resolve the protein lysates via SDS-PAGE.

-

-

Fluorescent Gel Scanning:

-

Scan the gel using a fluorescent scanner (e.g., Typhoon scanner) with an excitation wavelength of 532 nm and an emission wavelength of 555 nm to detect the fluorescent signal from this compound bound to BTK.[3] The intensity of the fluorescent band at approximately 76 kDa corresponds to the amount of unoccupied BTK.

-

-

Western Blotting:

-

Transfer the proteins to a membrane and perform a standard Western blot using an anti-BTK antibody to determine the total amount of BTK protein in each sample.

-

-

Data Analysis:

-

Quantify the intensity of the fluorescent and Western blot bands. The percentage of BTK occupancy is calculated by comparing the fluorescent signal in the inhibitor-treated samples to the vehicle-treated control, normalized to the total BTK protein levels.[6]

-

In Vitro BTK Kinase Assay (ADP-Glo™ Format)

This assay measures the enzymatic activity of BTK and the inhibitory effect of compounds.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT).[7]

-

Prepare a solution of the substrate (e.g., poly(Glu,Tyr) peptide) and ATP in the kinase buffer.

-

Serially dilute the test inhibitor (e.g., this compound) in the kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the diluted inhibitor, the purified recombinant BTK enzyme, and the substrate/ATP mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).

-

-

ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the this compound-BTK interaction.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Caption: Mechanism of covalent bond formation between this compound and BTK Cys-481.

Caption: Experimental workflow for the BTK occupancy assay using this compound.

References

- 1. Bruton Tyrosine Kinase Inhibitor Ibrutinib (PCI-32765) Has Significant Activity in Patients With Relapsed/Refractory B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of BTK(C481S) mutation that confers ibrutinib resistance: exploration of alternative kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profiles.foxchase.org [profiles.foxchase.org]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

The Discovery and Application of PCI-33380: A Technical Guide for Researchers

Introduction

PCI-33380 is a vital research tool developed as a fluorescently tagged, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is a derivative of the potent and selective BTK inhibitor, Ibrutinib (also known as PCI-32765). The unique feature of this compound is the covalent attachment of a Bodipy-FL fluorophore, which allows for the direct visualization and quantification of BTK engagement in various experimental settings. This technical guide provides an in-depth overview of the discovery, mechanism of action, and practical application of this compound for researchers, scientists, and drug development professionals.

Core Principles and Mechanism of Action

This compound, like its parent compound Ibrutinib, is designed to form a covalent bond with a specific cysteine residue (Cys-481) within the active site of BTK.[1] This irreversible binding event effectively inhibits the kinase activity of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway that plays a crucial role in B-cell proliferation, differentiation, and survival.

The primary utility of this compound lies in its application as a probe to measure the occupancy of BTK by non-fluorescent inhibitors like Ibrutinib.[1] When cells or tissue lysates are pre-treated with Ibrutinib, the active site of BTK is occupied, preventing the subsequent binding of this compound. The amount of unbound BTK can then be quantified by measuring the fluorescence intensity of this compound that binds to the available enzyme. This allows for a direct assessment of the target engagement of Ibrutinib and other BTK inhibitors in both in vitro and in vivo models.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and the efficacy of its parent compound, PCI-32765, in BTK inhibition.

Table 1: In Vitro Efficacy of PCI-32765 as Measured by this compound BTK Occupancy

| Parameter | Value | Cell Type | Reference |

| Concentration for full BTK occupancy | 10 nM | Primary human B cells | [1] |

| IC50 for inhibition of Btk autophosphorylation | 11 nM | DOHH2 cells | |

| IC50 for inhibition of PLCγ phosphorylation | 29 nM | DOHH2 cells | |

| IC50 for inhibition of ERK phosphorylation | 13 nM | DOHH2 cells | |

| IC50 for inhibition of CD69 expression | 3.7 nM | Primary human B cells | [2] |

| IC50 for inhibition of B-cell proliferation | 8 nM | Primary human B cells | [2] |

Table 2: In Vivo Efficacy of PCI-32765 as Measured by this compound BTK Occupancy

| Dose | BTK Occupancy | Species/Model | Time Point | Reference |

| 2.5 mg/kg/day | Full occupancy | Canines with spontaneous NHL | 24 hours | [1] |

| 3.125 mg/kg/day | Partial occupancy | DBA/1 mice | Not specified | [1] |

| 12.5 mg/kg/day | Full occupancy | DBA/1 mice | 12 hours | [1] |

| 12.5 mg/kg/day | 85-90% | Collagen-induced arthritis mice | 3 hours post-final dose | [2] |

Table 3: Physicochemical and Fluorescent Properties of this compound

| Property | Value | Reference |

| Fluorophore | Bodipy-FL | [1] |

| Excitation Wavelength (Ex) | 532 nm | [1] |

| Emission Wavelength (Em) | 555 nm | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Determination of BTK Occupancy in Human B Cells

Objective: To quantify the percentage of BTK occupied by a non-fluorescent inhibitor (e.g., PCI-32765) in cultured human B cells.

Materials:

-

Purified human B cells

-

PCI-32765 (or other BTK inhibitor)

-

This compound (2 µM stock solution in DMSO)

-

Cell culture medium

-

LDS sample buffer with reducing agent

-

SDS-PAGE apparatus

-

Fluorescent gel scanner (e.g., Typhoon scanner)

-

Western blot apparatus and reagents

-

Anti-BTK antibody

Procedure:

-

Cell Treatment:

-

Plate 1 x 10^6 human B cells per well.

-

Pre-incubate the cells with varying concentrations of PCI-32765 for 1 hour at 37°C. Include a vehicle control (DMSO).

-

-

This compound Labeling:

-

Cell Lysis:

-

Wash the cells to remove unbound probe.

-

Lyse the cells in LDS sample buffer containing a reducing agent.

-

-

Gel Electrophoresis and Fluorescent Scanning:

-

Separate the protein lysates by SDS-PAGE.

-

Scan the gel using a fluorescent gel scanner with an excitation wavelength of 532 nm and an emission wavelength of 555 nm.[1] The fluorescent band corresponding to BTK will be visible.

-

-

Western Blotting:

-

Transfer the proteins from the gel to a PVDF membrane.

-

Probe the membrane with a primary antibody against total BTK, followed by an appropriate secondary antibody.

-

Develop the blot to visualize the total BTK protein levels.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the this compound-labeled BTK band for each treatment condition.

-

Quantify the band intensity for total BTK from the Western blot.

-

Normalize the fluorescent signal to the total BTK signal for each lane.

-

Calculate the percentage of BTK occupancy for each inhibitor concentration relative to the vehicle control.

-

Protocol 2: In Vivo BTK Occupancy in Splenocytes

Objective: To measure the occupancy of BTK by an orally administered BTK inhibitor in splenocytes from treated animals.

Materials:

-

Spleens from treated and control animals

-

Red blood cell lysing buffer

-

This compound (2 µM)

-

Lysis buffer

-

SDS-PAGE and Western blot reagents

-

Fluorescent gel scanner

Procedure:

-

Splenocyte Isolation:

-

Harvest spleens from animals at a specified time point after the final dose of the BTK inhibitor.

-

Process the spleens to obtain a single-cell suspension of splenocytes.

-

Incubate the cells in red blood cell lysing buffer for 5 minutes.[1]

-

-

This compound Labeling and Analysis:

-

Follow steps 2-6 from Protocol 1 to label the splenocytes with this compound and analyze BTK occupancy.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of PCI-32765 on BTK.

Experimental Workflow Diagram

Caption: Experimental workflow for determining BTK occupancy using this compound.

Logical Relationship Diagram

Caption: Logical relationship between PCI-32765, this compound, BTK, and cellular effects.

References

- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]

spectral properties of the PCI-33380 fluorophore

An In-depth Technical Guide to the Core Spectral Properties of the PCI-33380 Fluorophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized fluorescent probe designed for the irreversible inhibition of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1] Structurally, this compound is a derivative of the potent BTK inhibitor PCI-32765 (Ibrutinib), to which a BODIPY-FL fluorophore has been attached via a piperazine linker. This unique design allows this compound to act as a cell-permeable probe, enabling researchers to investigate BTK activity and inhibitor binding in both cellular and in vivo models.[2][3] Its primary application is in pharmacodynamic assays to determine the occupancy of BTK by therapeutic inhibitors, providing a direct measure of target engagement.[4]

Core Spectral Properties

Table 1: Spectral Properties of the BODIPY-FL Fluorophore

| Property | Value | Notes |

| Maximum Excitation Wavelength (λex) | ~502-505 nm | In the blue-green region of the spectrum.[7][8] |

| Maximum Emission Wavelength (λem) | ~511-513 nm | Bright green fluorescence.[7][8] |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | Indicates high efficiency of light absorption.[1][9] |

| Quantum Yield (Φ) | ~0.9 (in Methanol) | Approaches 1.0, signifying high fluorescence efficiency.[9][10] |

| Fluorescence Lifetime (τ) | >5 nanoseconds | Relatively long lifetime, useful for fluorescence polarization assays.[1] |

Mechanism of Action and Application

This compound functions as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue (Cys-481) within the active site of BTK.[11] This binding is highly selective, with this compound labeling BTK as the single predominant band in B-cell lysates.[4]

The principal application of this compound is in BTK occupancy assays. In this experimental setup, cells or tissues are first treated with a BTK inhibitor of interest. The subsequent addition of this compound allows for the quantification of unbound BTK. If the inhibitor has successfully occupied the BTK active site, it will prevent the binding of this compound, leading to a reduction in the fluorescent signal. This signal can be detected and quantified using techniques such as fluorescent gel scanning.[4]

Experimental Protocols

BTK Occupancy Assay in Human B-cells

This protocol details the methodology for assessing the occupancy of BTK by an inhibitor in a cellular context.

Materials:

-

Human B-cells (e.g., primary B-cells or a B-cell line like DOHH2)

-

BTK inhibitor of interest

-

This compound (2 µM stock solution in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., LDS sample buffer)

-

SDS-PAGE apparatus

-

Fluorescent gel scanner (e.g., Typhoon scanner with 532 nm excitation and 555 nm emission filters)[4]

-

Western blot apparatus and reagents for total BTK detection

Methodology:

-

Cell Treatment:

-

Plate 1 x 10⁶ human B-cells per condition.

-

Pre-incubate the cells with the BTK inhibitor of interest at various concentrations for 1 hour at 37°C. Include a vehicle-only control (e.g., DMSO).

-

-

Probe Labeling:

-

Cell Lysis:

-

Wash the cells with PBS to remove unbound probe and inhibitor.

-

Lyse the cells by adding LDS sample buffer containing a reducing agent.[4]

-

-

Gel Electrophoresis:

-

Resolve the protein lysates using SDS-PAGE.

-

-

Fluorescence Detection:

-

Data Analysis:

-

Quantify the intensity of the fluorescent band in each lane. The percentage of BTK occupancy is calculated relative to the vehicle-treated sample.

-

-

Western Blotting (Optional but Recommended):

-

Transfer the proteins from the gel to a membrane and perform a standard Western blot using an anti-BTK antibody to confirm equal loading of total BTK protein in each lane.[4]

-

Visualizations

Caption: Workflow for a BTK occupancy assay using this compound.

Caption: B-Cell Receptor (BCR) signaling pathway and the role of BTK inhibition.

References

- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BODIPY FL Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. abpbio.com [abpbio.com]

- 7. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BODIPY | AAT Bioquest [aatbio.com]

- 10. Quantum Yield [BODIPY FL] | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

The Role of PCI-33380 in the Identification of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's Tyrosine Kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The discovery and development of potent and selective BTK inhibitors are of paramount importance. Chemical probes are indispensable tools in this process, enabling the direct assessment of target engagement and facilitating the identification of novel drug candidates. This technical guide provides an in-depth overview of PCI-33380, a fluorescently-tagged, irreversible BTK inhibitor, and its application in the discovery of new BTK inhibitors. We will delve into the intricacies of the BTK signaling pathway, present detailed experimental protocols for utilizing this compound, and offer a structured approach to leveraging this probe for the identification and characterization of next-generation BTK-targeting therapeutics.

Introduction: Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, and proliferation.[1][2] Dysregulation of BTK signaling is a hallmark of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as several autoimmune disorders.[2][3] Consequently, inhibiting BTK activity has proven to be a highly effective therapeutic strategy.

The first generation of BTK inhibitors, such as ibrutinib (PCI-32765), are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[4] While clinically successful, these inhibitors can be limited by off-target effects and the development of resistance, often through mutations at the Cys481 binding site.[5] This has spurred the development of second-generation covalent inhibitors with improved selectivity and non-covalent inhibitors that can overcome resistance mechanisms.[6][7]

This compound: A Fluorescent Probe for BTK

This compound is a derivative of the potent irreversible BTK inhibitor ibrutinib (PCI-32765), to which a Bodipy-FL fluorophore has been attached.[8] This fluorescent tag allows for the direct visualization and quantification of BTK binding. This compound retains the core pharmacophore of ibrutinib and, therefore, binds to BTK in a similar covalent and irreversible manner, targeting the Cys481 residue.[8] This property makes it an invaluable tool for:

-

Measuring BTK Occupancy: Determining the extent to which a non-labeled BTK inhibitor has bound to its target within a cell or tissue.

-

Competitive Binding Assays: Screening for new compounds that can compete with this compound for binding to BTK.

-

Visualizing BTK in Cellular Contexts: Tracking the localization and dynamics of BTK within cells.

The BTK Signaling Pathway

Understanding the BTK signaling cascade is fundamental to appreciating the mechanism of action of its inhibitors. The pathway is initiated by the binding of an antigen to the B-cell receptor, leading to a series of phosphorylation events that ultimately activate BTK. Activated BTK then phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of intracellular signaling that promotes cell survival and proliferation.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in the discovery and characterization of novel BTK inhibitors.

BTK Occupancy Assay

This assay is used to determine the percentage of BTK that is bound by a test inhibitor in a cellular context.

Materials:

-

B-cell lymphoma cell line (e.g., DOHH2, Ramos)

-

Test BTK inhibitor

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and Western blotting apparatus

-

Fluorescent gel scanner

-

Anti-BTK antibody for Western blot normalization

Procedure:

-

Culture B-cell lymphoma cells to the desired density.

-

Treat cells with varying concentrations of the test BTK inhibitor for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

Following incubation with the test inhibitor, add this compound to the cell culture at a concentration sufficient to label all available BTK (e.g., 1-5 µM) and incubate for an additional hour.

-

Harvest the cells and wash with cold PBS to remove unbound probe.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein lysate using SDS-PAGE.

-

Scan the gel using a fluorescent gel scanner to detect the signal from this compound bound to BTK.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-BTK antibody to determine the total amount of BTK protein in each lane.

-

Quantify the fluorescent signal and the Western blot signal for each lane.

-

Calculate BTK occupancy as follows: % Occupancy = (1 - (Fluorescent Signal_test / Fluorescent Signal_vehicle)) * 100

Competitive Binding Assay for Screening Novel Inhibitors

This assay is designed to identify new compounds that can compete with this compound for binding to BTK.

Materials:

-

Recombinant human BTK protein

-

This compound

-

Library of test compounds

-

Assay buffer (e.g., kinase buffer)

-

96- or 384-well plates

-

Fluorescence plate reader

Procedure:

-

In a multi-well plate, add recombinant BTK protein to each well.

-

Add test compounds from the library to the wells at a desired screening concentration. Include a positive control (a known BTK inhibitor like ibrutinib) and a negative control (vehicle).

-

Incubate for a sufficient time to allow for binding of the test compounds to BTK.

-

Add this compound to all wells and incubate to allow for the probe to bind to any unoccupied BTK.

-

Measure the fluorescence intensity in each well using a plate reader.

-

A decrease in fluorescence signal compared to the negative control indicates that the test compound has competed with this compound for binding to BTK.

Data Presentation: Quantitative Analysis of BTK Inhibitors

A critical aspect of drug discovery is the quantitative comparison of different inhibitors. The following tables summarize key parameters for a selection of BTK inhibitors.

Table 1: Biochemical Potency of Selected BTK Inhibitors

| Inhibitor | Type | IC50 (nM) for BTK | Reference(s) |

| Ibrutinib (PCI-32765) | Covalent, Irreversible | 0.5 - 1.5 | [9][10] |

| Acalabrutinib | Covalent, Irreversible | 5.1 | [9] |

| Zanubrutinib | Covalent, Irreversible | < 1.0 | [11] |

| Fenebrutinib | Non-covalent, Reversible | 2.3 | [12] |

| Pirtobrutinib | Non-covalent, Reversible | ~3.0 | [13] |

Table 2: Cellular Potency of Selected BTK Inhibitors

| Inhibitor | Cell-Based Assay | EC50 (nM) | Reference(s) |

| Ibrutinib | BCR-mediated CD69 expression | ~10 | [11] |

| Acalabrutinib | BCR-mediated CD69 expression | ~8 | [11] |

| Zanubrutinib | BCR-mediated CD69 expression | ~5 | [11] |

| QL47 | BTK autophosphorylation (Tyr223) | 475 | [4] |

| QL47 | PLCγ2 phosphorylation (Tyr759) | 318 | [4] |

Workflow for Identifying Novel BTK Inhibitors using this compound

The following workflow outlines a systematic approach to discovering and characterizing new BTK inhibitors with the aid of this compound.

Conclusion

This compound serves as a powerful and versatile chemical probe in the quest for novel BTK inhibitors. Its fluorescent properties enable the direct and quantitative assessment of target engagement in both biochemical and cellular assays. By integrating this compound into a comprehensive drug discovery workflow, researchers can efficiently screen for new chemical entities, optimize their potency and selectivity, and gain a deeper understanding of their mechanism of action. As the landscape of BTK-targeted therapies continues to evolve, tools like this compound will remain indispensable for the development of safer and more effective treatments for B-cell malignancies and autoimmune diseases.

References

- 1. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. mdpi.com [mdpi.com]

- 13. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PCI-33380 in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCI-33380 is a fluorescently labeled, irreversible inhibitor of Bruton's tyrosine kinase (Btk). It is a derivative of the potent Btk inhibitor Ibrutinib (PCI-32765), covalently modified with a BODIPY™ FL fluorophore.[1] This unique design allows for the direct visualization and tracking of Btk in living cells, making it a valuable tool for studying Btk biology, inhibitor binding kinetics, and for use in drug development. This compound works by forming a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to its irreversible inhibition.[1] Its cell-permeable nature allows it to readily cross the plasma membrane of living cells. The attached BODIPY™ FL dye is known for its high fluorescence quantum yield, sharp emission peak, and excellent photostability, making it well-suited for various fluorescence microscopy applications, including live-cell imaging.[2]

Data Presentation

Table 1: Spectral and Physicochemical Properties of this compound

| Property | Value | Reference |

| Fluorophore | BODIPY™ FL | [1] |

| Excitation Maximum (λex) | ~505 nm | [3] |

| Emission Maximum (λem) | ~511 nm | [3] |

| Target | Bruton's tyrosine kinase (Btk) | [1] |

| Binding Site | Cysteine 481 (Cys481) | [1] |

| Binding Type | Covalent, Irreversible | [1] |

Table 2: Recommended Conditions for Live-Cell Imaging with this compound

| Parameter | Recommended Range | Notes |

| Cell Type | B-cell lines (e.g., Ramos, DOHH2), other cells endogenously or exogenously expressing Btk | Btk is predominantly expressed in B-cells.[1] |

| Working Concentration | 0.5 - 5 µM | Start with 2 µM as a reference concentration.[1] Optimal concentration may vary depending on cell type and Btk expression levels. |

| Incubation Time | 30 - 60 minutes | A 1-hour incubation has been shown to be effective for labeling.[1] Shorter times may be sufficient for imaging. |

| Incubation Temperature | 37°C | Standard cell culture conditions. |

| Wash Steps | Recommended | Wash cells with fresh, pre-warmed medium or PBS to remove unbound probe and reduce background fluorescence.[] |

| Imaging Medium | Phenol red-free culture medium or live-cell imaging solution | To minimize background fluorescence. |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Btk with this compound

This protocol describes the steps for labeling and imaging Btk in living cells using this compound.

Materials:

-

Cells expressing Btk (e.g., Ramos, DOHH2)

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phenol red-free culture medium or live-cell imaging solution

-

Phosphate-buffered saline (PBS)

-

Glass-bottom dishes or chamber slides suitable for microscopy

-

Fluorescence microscope with appropriate filter sets for BODIPY™ FL (e.g., FITC/GFP channel) and an environmental chamber to maintain 37°C and 5% CO2.

Procedure:

-

Cell Seeding: The day before imaging, seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed (37°C) serum-free or complete culture medium to the desired final concentration (e.g., 2 µM).

-

Labeling of Cells:

-

Remove the culture medium from the cells.

-

Add the this compound working solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the labeling solution.

-

Gently wash the cells two to three times with pre-warmed phenol red-free medium or PBS to remove any unbound probe.

-

After the final wash, add fresh pre-warmed phenol red-free imaging medium to the cells.

-

-

Live-Cell Imaging:

-

Transfer the dish or slide to the fluorescence microscope equipped with an environmental chamber.

-

Allow the cells to equilibrate on the microscope stage for at least 10-15 minutes.

-

Acquire images using the appropriate filter set for BODIPY™ FL (Excitation: ~490/20 nm, Emission: ~525/30 nm).

-

Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

-

For time-lapse imaging, acquire images at desired intervals.

-

Protocol 2: Cytotoxicity Assessment of this compound using a Flow Cytometry-Based Assay

This protocol provides a method to evaluate the potential cytotoxic effects of this compound on the cells of interest.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

A viability dye (e.g., Propidium Iodide (PI) or 7-AAD)

-

A positive control for cytotoxicity (e.g., 70% ethanol or a known cytotoxic agent)

-

A negative control (vehicle, e.g., DMSO)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate at an appropriate density.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a duration relevant to the imaging experiments (e.g., 1 hour, 4 hours, 24 hours).

-

Include a vehicle control (DMSO) and a positive control for cell death.

-

-

Cell Harvesting:

-

After the incubation period, harvest the cells. For adherent cells, use trypsin or a gentle cell scraper. For suspension cells, collect them by centrifugation.

-

-

Staining with Viability Dye:

-

Wash the cells once with cold PBS.

-

Resuspend the cells in binding buffer or PBS.

-

Add the viability dye (e.g., PI or 7-AAD) according to the manufacturer's instructions.

-

Incubate for the recommended time, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The fluorescent signal from this compound (if still present and excited by the lasers used) and the viability dye will be detected.

-

Gate on the cell population based on forward and side scatter.

-

Quantify the percentage of dead cells (positive for the viability dye) in each treatment condition.

-

-

Data Analysis:

-

Compare the percentage of dead cells in the this compound-treated samples to the vehicle control.

-

If desired, calculate the IC50 value for cytotoxicity. Some related compounds have shown low cytotoxicity with IC50 values greater than 40 µM.[2]

-

Mandatory Visualization

Caption: Btk Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for live-cell imaging with this compound.

References

Application Notes and Protocols for PCI-33380 Labeling of Primary B-Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of Bruton's tyrosine kinase (Btk) in primary B-cells using PCI-33380. This probe is a fluorescently tagged, irreversible inhibitor of Btk, designed to covalently bind to the Cys-481 residue in the active site. Its primary application is in pharmacodynamic assays to determine the occupancy of Btk by therapeutic inhibitors such as Ibrutinib (PCI-32765).

Introduction

This compound is a vital tool for assessing the engagement of irreversible Btk inhibitors with their target in primary B-cells and other cell types expressing Btk. As a fluorescent derivative of Ibrutinib, it allows for direct visualization and quantification of unoccupied Btk.[1] The irreversible nature of its binding makes it particularly useful for distinguishing between reversible and irreversible inhibitors and for determining the duration of target engagement in preclinical and clinical studies.[1][2]

The B-cell receptor (BCR) signaling pathway is critical for B-cell development, activation, and survival.[1][3] Bruton's tyrosine kinase is a key component of this pathway.[3][4] Dysregulation of BCR signaling is implicated in various B-cell malignancies and autoimmune diseases.[1][4] this compound serves as a specific probe to investigate the role of Btk in these processes and to evaluate the efficacy of targeted therapies.

Principle of the Assay

The assay is based on the covalent and irreversible binding of this compound to the cysteine 481 residue within the ATP-binding pocket of Btk.[1] In the absence of a competing irreversible inhibitor, this compound will label the available Btk protein. If the cells have been pre-treated with an irreversible Btk inhibitor like Ibrutinib, the Cys-481 residue will be occupied, preventing the binding of this compound. The amount of fluorescent signal from labeled Btk is therefore inversely proportional to the degree of Btk occupancy by the inhibitor. Labeled Btk is subsequently detected by SDS-PAGE and fluorescent gel scanning.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of this compound and the effects of the parent compound, Ibrutinib (PCI-32765), on B-cell function.

| Parameter | Value | Cell Type/System | Reference |

| This compound Labeling Concentration | 2 µM | Human Primary B-cells | [1] |

| This compound Incubation Time | 1 hour | Human Primary B-cells | [1] |

| Ibrutinib (PCI-32765) IC50 (Btk Y551 phosphorylation) | 96.4 nM | Human Primary B-cells | [4] |

| Ibrutinib (PCI-32765) IC50 (CD69 expression) | 3.7 nM | Human Primary B-cells | [4] |

| Ibrutinib (PCI-32765) IC50 (B-cell proliferation) | 8 nM | Human Primary B-cells | [4] |

| Ibrutinib (PCI-32765) Concentration for Full Btk Occupancy | 10 nM | Human Primary B-cells | [1][2] |

Experimental Protocols

Materials

-

Primary human B-cells (isolated from peripheral blood mononuclear cells - PBMCs)

-

This compound

-

Ibrutinib (PCI-32765) or other Btk inhibitor (for occupancy experiments)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

LDS sample buffer with reducing agent

-

SDS-PAGE gels

-

Fluorescent gel scanner (e.g., Typhoon scanner with Ex: 532 nm, Em: 555 nm)

-

Western blot equipment and reagents

-

Anti-Btk antibody

Protocol for this compound Labeling of Primary B-Cells

-

Cell Preparation: Isolate primary B-cells from PBMCs using a standard B-cell enrichment kit. Resuspend the cells in culture medium at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Pre-incubation (for Occupancy Assay):

-

To determine Btk occupancy by a test inhibitor, pre-incubate the B-cells with the desired concentrations of the inhibitor (e.g., Ibrutinib) for 1 hour at 37°C. Include a vehicle-only control.

-

-

This compound Labeling:

-

Cell Lysis:

-

After incubation, wash the cells once with cold PBS to remove unbound probe.

-

Lyse the cell pellet directly in LDS sample buffer containing a reducing agent.[1]

-

-

Gel Electrophoresis:

-

Heat the samples at 70-95°C for 5-10 minutes.

-

Load the lysates onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

-

Fluorescent Gel Scanning:

-

After electrophoresis, scan the gel using a fluorescent gel scanner with the appropriate excitation and emission wavelengths for the fluorophore on this compound (e.g., Excitation: 532 nm; Emission: 555 nm).[1]

-

A fluorescent band at the molecular weight of Btk (approximately 76 kDa) indicates labeled, unoccupied Btk.[5]

-

-

Western Blotting (Optional but Recommended):

-

Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against Btk, followed by a suitable secondary antibody.

-

This step confirms the identity of the labeled band as Btk and serves as a loading control.[1]

-

Visualizations

B-Cell Receptor Signaling Pathway and Ibrutinib Action

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib/PCI-33380 on Btk.

Experimental Workflow for Btk Occupancy Assay

Caption: Workflow for determining Btk occupancy in primary B-cells using this compound.

References

- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Measuring BTK Occupancy in Peripheral Blood Mononuclear Cells (PBMCs) with PCI-33380 (Ibrutinib): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the survival, proliferation, and differentiation of B-cells.[1][2] Dysregulation of this pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[3][4] PCI-33380, also known as ibrutinib, is a first-in-class, potent, and irreversible inhibitor of BTK.[3][5] It forms a covalent bond with a cysteine residue (Cys-481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[1][3][6]

Measuring the extent of BTK engagement by ibrutinib in patient-derived peripheral blood mononuclear cells (PBMCs) is a crucial pharmacodynamic biomarker in clinical trials and research. It provides valuable insights into the drug's mechanism of action, helps in dose selection, and correlates with clinical response.[7][8][9] This document provides detailed application notes and protocols for measuring BTK occupancy in PBMCs using this compound and a fluorescent probe-based method.

Principle of the Assay

The measurement of BTK occupancy by this compound (ibrutinib) typically relies on a competitive binding assay using a fluorescently labeled probe that also binds to the active site of BTK. This compound itself can be used as a fluorescent probe.[10][11][12] The principle is as follows:

-

Treatment: PBMCs are treated in vivo (in patients receiving ibrutinib) or ex vivo with varying concentrations of unlabeled ibrutinib.

-

Unoccupied Site Labeling: After treatment, the remaining unoccupied BTK active sites are labeled with a fluorescently tagged, irreversible BTK inhibitor, such as a BODIPY-FL-labeled version of ibrutinib (this compound).[10]

-

Detection and Quantification: The amount of fluorescent probe bound to BTK is inversely proportional to the occupancy by the unlabeled drug. This can be quantified using techniques like SDS-PAGE followed by fluorescence scanning or flow cytometry.

An alternative, more recent method involves a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which can simultaneously measure free and total BTK levels, providing a direct percentage of occupancy.[7][13][14][15]

B-Cell Receptor Signaling Pathway Involving BTK

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.

Experimental Protocols

Protocol 1: BTK Occupancy Measurement using a Fluorescent Probe and SDS-PAGE

This protocol is adapted from methodologies described in studies evaluating ibrutinib's pharmacodynamics.[8][9][16]

A. Materials and Reagents

-

PBMC Isolation: Ficoll-Paque PLUS (or similar density gradient medium)

-

Cell Lysis Buffer: RIPA buffer (or similar) containing protease and phosphatase inhibitors

-

This compound (Ibrutinib): For ex vivo treatment

-

Fluorescent BTK Probe: e.g., BODIPY-FL-labeled ibrutinib analog

-

Protein Quantification Assay: BCA or Bradford assay

-

SDS-PAGE: Precast polyacrylamide gels, running buffer, loading buffer

-

Fluorescence Gel Scanner: To visualize and quantify the fluorescently labeled BTK

B. Experimental Workflow

Caption: Workflow for measuring BTK occupancy using a fluorescent probe and SDS-PAGE.

C. Step-by-Step Procedure

-

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation according to the manufacturer's protocol.

-

Ex Vivo Treatment (Optional, for dose-response curves):

-

Resuspend PBMCs in appropriate cell culture medium.

-

Aliquot cells and treat with a range of this compound (ibrutinib) concentrations (e.g., 0.1 nM to 1 µM) for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

-

-

Fluorescent Probe Labeling:

-

Wash the cells to remove unbound ibrutinib.

-

Resuspend the cell pellet in media and add the fluorescent BTK probe at a concentration sufficient to saturate the available BTK (e.g., 50-100 nM).

-

Incubate for 1 hour at 37°C, protected from light.

-

-

Cell Lysis:

-

Wash the cells to remove the unbound fluorescent probe.

-

Lyse the cell pellet with ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Prepare samples with loading buffer and heat as required.

-

Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

-

-

Fluorescence Scanning:

-

After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore (e.g., BODIPY-FL).

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the band corresponding to the molecular weight of BTK (~77 kDa).

-

Calculate BTK occupancy as follows: % Occupancy = (1 - (Fluorescence Intensity of Treated Sample / Fluorescence Intensity of Vehicle Control)) * 100

-

Protocol 2: BTK Occupancy Measurement using a TR-FRET Assay

This protocol is based on the principles of a homogeneous TR-FRET assay developed for high-throughput and accurate occupancy measurement.[7][13][14][15]

A. Materials and Reagents

-

PBMC Lysates: Prepared as described above.

-

TR-FRET BTK Assay Kit: Typically includes:

-

Terbium-conjugated anti-BTK antibody (Donor)

-

Fluorescently labeled BTK tracer/probe (Acceptor)

-

Assay buffer

-

-

Microplate Reader: Capable of time-resolved fluorescence detection.

B. Experimental Workflow

References

- 1. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bruton Tyrosine Kinase Inhibitor Ibrutinib (PCI-32765) Has Significant Activity in Patients With Relapsed/Refractory B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. adooq.com [adooq.com]

- 12. eosmedchem.com [eosmedchem.com]

- 13. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of BTK using PCI-33380

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell development, differentiation, and signaling.[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK has emerged as a significant therapeutic target in B-cell malignancies and autoimmune disorders.[1][2] PCI-33380 is a fluorescently labeled derivative of the irreversible BTK inhibitor, ibrutinib (PCI-32765). This probe covalently binds to the cysteine-481 residue in the active site of BTK, enabling direct monitoring and quantification of BTK expression and target occupancy by therapeutic inhibitors.[3]

These application notes provide detailed protocols for utilizing this compound in flow cytometry to analyze BTK, offering a powerful tool for pharmacodynamic assessments and mechanistic studies in drug development.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the BTK signaling cascade and the experimental workflow for assessing BTK occupancy using this compound.

Caption: A simplified diagram of the B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.

Caption: The experimental workflow for determining BTK occupancy using this compound with flow cytometry.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of PCI-32765 (the parent compound of this compound) on BTK and downstream signaling events, as determined by flow cytometry-based assays.

| Parameter | Cell Type | Assay | IC50 (nM) | Reference |

| pBTK (Y551) Inhibition | Human Primary B-cells | Intracellular Flow Cytometry | 96.4 | [4] |

| pERK1/2 Inhibition | Human Primary B-cells | Intracellular Flow Cytometry | 9.5 | [4] |

Experimental Protocols

Protocol 1: BTK Occupancy Assay using this compound

This protocol details the use of the fluorescent probe this compound to measure the occupancy of BTK by an unlabeled inhibitor.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified B-cells

-

RPMI-1640 with 10% FBS

-

BTK inhibitor of interest (e.g., PCI-32765)

-

This compound fluorescent probe

-

Flow Cytometry Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Flow Cytometry Permeabilization Buffer (e.g., ice-cold 90% methanol)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-